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Compound of Interest

3-Phenylmethanesulfonyl-
Compound Name:
propionic acid

Cat. No. B1274670

For researchers, scientists, and professionals in drug development, this technical guide
provides an in-depth overview of the spectroscopic data for 3-(Phenylsulfonyl)propionic acid.
This document presents a comprehensive summary of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental
protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for 3-(Phenylsulfonyl)propionic acid is CoH1004S, with a molecular
weight of 214.24 g/mol . Spectroscopic analysis confirms the structure of this compound, and
the key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of a molecule. The *H and 3C NMR data for 3-(Phenylsulfonyl)propionic acid are

presented below.

Table 1: *H NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
12.2 (broad s) Singlet 1H -COOH
7.90 (d, J=7.6 Hz) Doublet 2H ortho-Ar-H
7.65 (t, J=7.4 Hz) Triplet 1H para-Ar-H
7.55 (t, J=7.6 Hz) Triplet 2H meta-Ar-H
3.40 (t, J=7.2 Hz) Triplet 2H -SO2-CHz-
2.80 (t, J=7.2 Hz) Triplet 2H -CH2-COOH

Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Chemical Shift (8) ppm Assighment
172.5 -COOH

139.2 ipso-Ar-C
133.5 para-Ar-C
129.4 meta-Ar-C
127.8 ortho-Ar-C
53.0 -S0O2-CHz2-
30.1 -CH2-COOH

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 3-(Phenylsulfonyl)propionic acid are detailed below.
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Table 3: IR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Wavenumber (cm~?) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic acid)
1710 Strong C=0 stretch (Carboxylic acid)
1310, 1150 Strong S=0 stretch (Sulfone)

1445 Medium C=C stretch (Aromatic)

750, 690 Strong C-H bend (Aromatic)

Technique: KBr disc or nujol mull

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4. Mass Spectrometry Data for 3-(Phenylsulfonyl)propionic acid

m/z Relative Intensity (%) Assignment
214 10 [M]+

[M - C2H302]* (Loss of
141 100

carboxymethyl radical)
77 80 [CeHs]* (Phenyl cation)

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 3-(Phenylsulfonyl)propionic acid (approximately 10-20 mg for *H NMR and 50-100
mg for 13C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide
(DMSO-de). The solution was transferred to a 5 mm NMR tube. The spectra were recorded on
a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid 3-(Phenylsulfonyl)propionic acid was finely ground with potassium bromide
(KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull of the sample was
prepared and placed between two KBr plates. The spectrum was recorded over the range of
4000-400 cm~2.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)
source. A small amount of the sample was introduced into the instrument, typically via a direct
insertion probe or after separation by gas chromatography. The sample was ionized by a beam
of electrons with an energy of 70 eV. The resulting fragments were separated by a mass
analyzer and detected.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(Phenylsulfonyl)propionic acid.
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Sample Preparation

3-(Phenylsulfonyl)propionic acid

Prepare KBr pellet or Nujol mull Prepare for EI-MS

Dissolve in DMSO-d6
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-(Phenylsulfonyl)propionic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274670#spectroscopic-data-nmr-ir-ms-of-3-
phenylsulfonyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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